molecular formula C8H11Cl2N B3024120 1-(4-Chlorophenyl)ethanamine HCl CAS No. 53896-10-9

1-(4-Chlorophenyl)ethanamine HCl

Cat. No.: B3024120
CAS No.: 53896-10-9
M. Wt: 192.08 g/mol
InChI Key: BADVPOKOZMYLPI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a chiral amine that is often used in various chemical and pharmaceutical applications. The compound is known for its significant role in synthetic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of 1-(4-Chlorophenyl)ethanamine hydrochloride typically involves large-scale reduction processes followed by acidification. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in solid form and stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, under basic or neutral conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. As a chiral amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)ethanamine
  • Bis(4-chlorophenyl)methanamine hydrochloride
  • ®-1-(4-Chlorophenyl)ethanamine
  • (S)-1-(4-Chlorophenyl)ethanamine hydrochloride

Comparison: 1-(4-Chlorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern and chiral nature. Compared to other similar compounds, it offers distinct reactivity and selectivity in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

1-(4-chlorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVPOKOZMYLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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